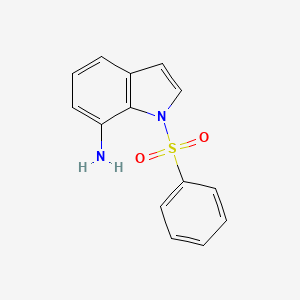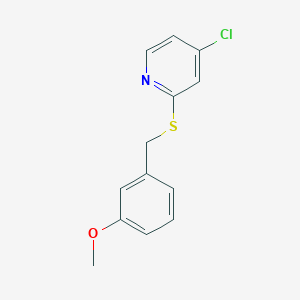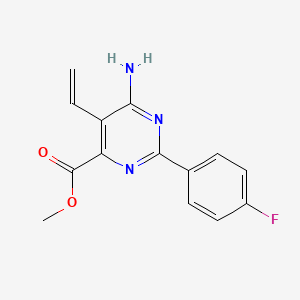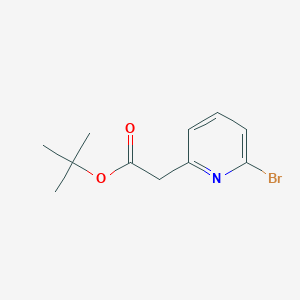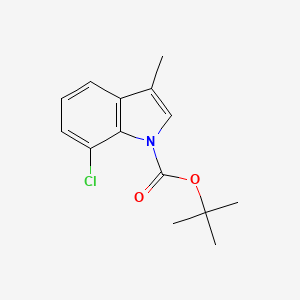
3-(1H-Indol-2-YL)-N-propyl-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-Indol-2-YL)-N-propyl-1H-pyrazole-4-carboxamide is a compound that features both indole and pyrazole moieties. Indole derivatives are known for their significant biological activities, including antiviral, anti-inflammatory, and anticancer properties . The combination of these two heterocyclic systems in a single molecule can potentially lead to compounds with unique and potent biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Indol-2-YL)-N-propyl-1H-pyrazole-4-carboxamide typically involves the construction of the indole and pyrazole rings followed by their coupling. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds .
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of these methods is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
3-(1H-Indol-2-YL)-N-propyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to oxindole derivatives, while reduction of the pyrazole ring can yield dihydropyrazole derivatives .
Wissenschaftliche Forschungsanwendungen
3-(1H-Indol-2-YL)-N-propyl-1H-pyrazole-4-carboxamide has various scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Wirkmechanismus
The mechanism of action of 3-(1H-Indol-2-YL)-N-propyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The pyrazole ring can also interact with biological targets, enhancing the compound’s overall biological activity. These interactions can lead to the modulation of signaling pathways involved in cell proliferation, inflammation, and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Indol-3-carboxamid: Bekannt für seine krebshemmenden und entzündungshemmenden Eigenschaften.
Pyrazol-4-carboxamid: Untersucht auf seine antiviralen und antimikrobiellen Aktivitäten.
Einzigartigkeit
3-(1H-Indol-2-YL)-N-Propyl-1H-pyrazol-4-carboxamid ist einzigartig durch die Kombination von Indol- und Pyrazol-Einheiten in einem einzigen Molekül. Diese Kombination kann zu verstärkten biologischen Aktivitäten und dem Potenzial für synergistische Effekte führen, was sie zu einer wertvollen Verbindung für wissenschaftliche Forschung und potenzielle therapeutische Anwendungen macht .
Eigenschaften
CAS-Nummer |
827318-50-3 |
|---|---|
Molekularformel |
C15H16N4O |
Molekulargewicht |
268.31 g/mol |
IUPAC-Name |
5-(1H-indol-2-yl)-N-propyl-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C15H16N4O/c1-2-7-16-15(20)11-9-17-19-14(11)13-8-10-5-3-4-6-12(10)18-13/h3-6,8-9,18H,2,7H2,1H3,(H,16,20)(H,17,19) |
InChI-Schlüssel |
OGDIFGAIDIFRCC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC(=O)C1=C(NN=C1)C2=CC3=CC=CC=C3N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Benzo[D][1,3]dioxol-5-YL)-1,2,3,4-tetrahydroquinolin-4-amine](/img/structure/B11851543.png)



